molecular formula C15H9N3O2 B2953385 3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid CAS No. 1507652-45-0

3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid

Cat. No. B2953385
CAS RN: 1507652-45-0
M. Wt: 263.256
InChI Key: IMZLKPKKLNYJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological agent. This compound is also known as GW-501516 and is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ).

Mechanism of Action

The mechanism of action of 3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid involves its binding to PPARδ, which activates a cascade of downstream signaling pathways that lead to increased lipid metabolism and improved glucose tolerance. Additionally, this compound has been shown to have anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid are primarily related to its activation of PPARδ. Studies have shown that this compound can increase fatty acid oxidation and improve glucose uptake in skeletal muscle. Additionally, this compound has been shown to have anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid in lab experiments include its selective activation of PPARδ and its potential therapeutic applications for various diseases. However, the limitations of using this compound include its relatively low solubility and potential toxicity at high doses.

Future Directions

There are numerous future directions for research involving 3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid. Some potential areas of research include investigating its potential as a therapeutic agent for various diseases, exploring its effects on lipid metabolism and glucose tolerance, and developing more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the potential toxic effects of this compound and to develop safe dosing strategies.

Synthesis Methods

The synthesis of 3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid can be achieved through a multistep process involving the reaction of indazole with various reagents. The most common method involves the reaction of indazole with cyanobenzene, followed by the addition of a carboxylic acid group.

Scientific Research Applications

The scientific research application of 3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid is primarily focused on its potential as a pharmacological agent. Studies have shown that this compound can activate PPARδ, which can lead to increased lipid metabolism and improved glucose tolerance. Additionally, this compound has been shown to have anti-inflammatory properties and may have potential therapeutic applications for various diseases such as diabetes, obesity, and cancer.

properties

IUPAC Name

3-(4-cyanophenyl)-1H-indazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O2/c16-8-9-1-3-10(4-2-9)14-12-7-11(15(19)20)5-6-13(12)17-18-14/h1-7H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZLKPKKLNYJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NNC3=C2C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.